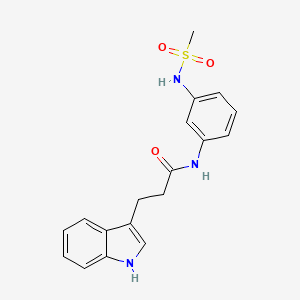
3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide, also known as 3-Indolyl-N-methylsulfonamidophenylpropionamide (3-IND-MSPP), is a synthetic small molecule that has been studied for its potential therapeutic applications in a variety of diseases. 3-IND-MSPP has been found to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer properties. It has also been studied for its potential role in modulating the immune system and regulating gene expression.
作用机制
The exact mechanism of action of 3-IND-MSPP is not yet fully understood. However, it is believed to act by binding to certain proteins in the body, such as the cytoplasmic chaperone protein Hsp90, which is involved in the regulation of gene expression. It is also thought to have anti-inflammatory and anti-apoptotic effects by modulating the activity of certain inflammatory mediators, such as cytokines and chemokines. In addition, it has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-IND-MSPP have been studied in a variety of cell and animal models. In vitro studies have shown that 3-IND-MSPP has anti-inflammatory and anti-apoptotic effects, and can modulate the activity of certain inflammatory mediators, such as cytokines and chemokines. It has also been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis. In vivo studies have demonstrated that 3-IND-MSPP can reduce inflammation and improve survival in animal models of sepsis and other inflammatory diseases.
实验室实验的优点和局限性
The use of 3-IND-MSPP in laboratory experiments has several advantages. It is a relatively simple molecule to synthesize and is relatively inexpensive. In addition, it has been shown to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer properties. Furthermore, it has been studied for its potential role in modulating the immune system and regulating gene expression.
However, there are also some limitations to the use of 3-IND-MSPP in laboratory experiments. For example, it has not yet been tested in humans, so its safety and efficacy in humans is unknown. In addition, the exact mechanism of action of 3-IND-MSPP is not yet fully understood, so further research is needed to elucidate its exact mechanism of action.
未来方向
The potential therapeutic applications of 3-IND-MSPP are vast, and there are many future directions for research. One potential future direction is to investigate the potential use of 3-IND-MSPP as a drug delivery system. In addition, further research is needed to elucidate the exact mechanism of action of 3-IND-MSPP and its effects on gene expression. Furthermore, further studies are needed to determine the safety and efficacy of 3-IND-MSPP in humans. Finally, research is needed to explore the potential therapeutic applications of 3-IND-MSPP in a variety of diseases, such as cancer, inflammatory diseases, and infectious diseases.
合成方法
3-IND-MSPP can be synthesized using a number of chemical methods. The most commonly used method involves the condensation of indole-3-carboxaldehyde with 3-methanesulfonamidophenylpropionamide in the presence of a base, such as potassium carbonate. This reaction results in the formation of 3-IND-MSPP, which is then purified by column chromatography. Other methods for the synthesis of 3-IND-MSPP include the condensation of indole-3-carboxaldehyde with 3-methanesulfonamidophenylpropionamide in the presence of a dehydrating agent, such as phosphorous pentoxide, or the reaction of indole-3-carboxaldehyde with 3-methanesulfonamidophenylpropionamide in the presence of an acid, such as hydrochloric acid.
科学研究应用
3-IND-MSPP has been studied for its potential therapeutic applications in a variety of diseases. It has been found to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer properties. It has also been studied for its potential role in modulating the immune system and regulating gene expression. In addition, it has been investigated for its potential use as a drug delivery system, as well as its ability to inhibit the growth of certain bacteria and fungi.
属性
IUPAC Name |
3-(1H-indol-3-yl)-N-[3-(methanesulfonamido)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-25(23,24)21-15-6-4-5-14(11-15)20-18(22)10-9-13-12-19-17-8-3-2-7-16(13)17/h2-8,11-12,19,21H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNCZACQFGTJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B6576997.png)
![3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6577013.png)
![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)
![3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea](/img/structure/B6577032.png)
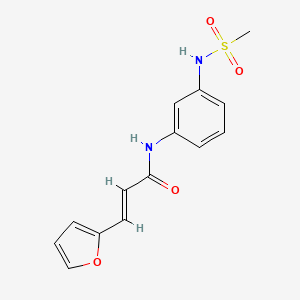
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)
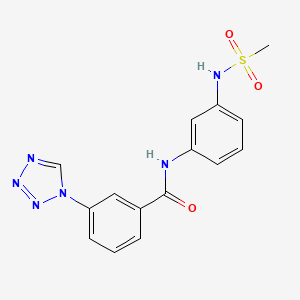
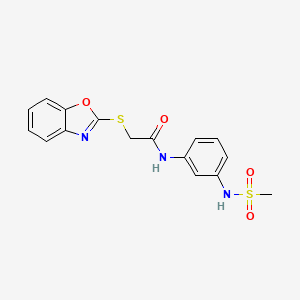
![N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6577073.png)
![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)
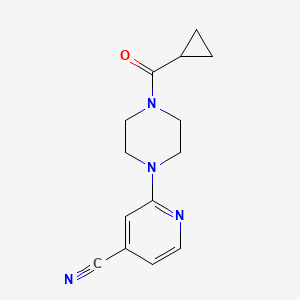
![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)
![[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6577093.png)